X-Ray Crystallographic Validation of the Dioxinobenzothiazole Core Scaffold Occupying the p53 Y220C Oncogenic Cavity
The core scaffold of the target compound—6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine (CAS 313223-82-4)—has been co-crystallized with the p53 core domain mutant Y220C and its binding mode solved at 1.60 Å resolution (PDB: 2X0U, R-free = 0.193, R-work = 0.165) [1]. The structure reveals that the dioxinobenzothiazole scaffold occupies the mutation-induced surface cavity, making specific hydrogen-bond contacts with the protein backbone. In contrast, no equivalent high-resolution structural data exist for the 3-ethyl analog (CAS 1396867-29-0), the 3-allyl analog (CAS 1820586-18-2), or the 3-(2-methylthioethyl) analog (CAS 2034155-48-9) bound to this or any other therapeutically relevant protein target. This structural validation is a critical differentiator: the target compound possesses the identical core scaffold that has been experimentally confirmed to engage a well-defined, cancer-relevant binding site, providing a rational basis for structure-guided optimization of the N3 substituent [1].
| Evidence Dimension | Validated protein target engagement (X-ray crystallography) |
|---|---|
| Target Compound Data | Core scaffold (CAS 313223-82-4) co-crystallized with p53 Y220C; resolution 1.60 Å; R-free 0.193; binding mode fully characterized (PDB: 2X0U) |
| Comparator Or Baseline | 3-ethyl analog (CAS 1396867-29-0), 3-allyl analog (CAS 1820586-18-2), and 3-(2-methylthioethyl) analog (CAS 2034155-48-9): No protein co-crystal structures deposited in the PDB |
| Quantified Difference | Target compound core scaffold: confirmed target engagement via crystallography at 1.60 Å resolution; comparators: no crystallographic evidence of target engagement |
| Conditions | X-ray diffraction; p53 core domain (residues 94–312) Y220C mutant expressed in E. coli; ligand: 6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine (PDB ligand ID: X0U) |
Why This Matters
Procurement of this compound provides access to a scaffold with experimentally validated target engagement at a cancer-relevant site—a level of structural evidence absent for the closest N3-substituted analogs, reducing the risk of pursuing compounds with no confirmed binding mode.
- [1] Basse, N., Kaar, J.L., Settanni, G., Joerger, A.C., Rutherford, T.J., & Fersht, A.R. (2010). Toward the Rational Design of p53-Stabilizing Drugs: Probing the Surface of the Oncogenic Y220C Mutant. Chemistry & Biology, 17(1), 46–56. DOI: 10.1016/j.chembiol.2009.12.011. PDB ID: 2X0U. View Source
